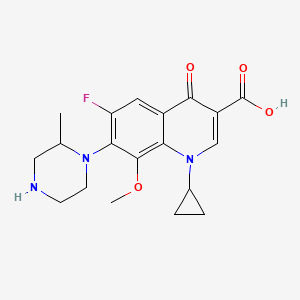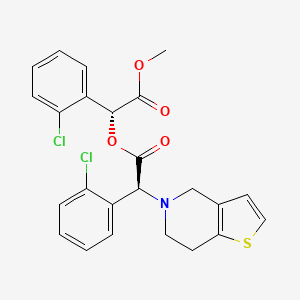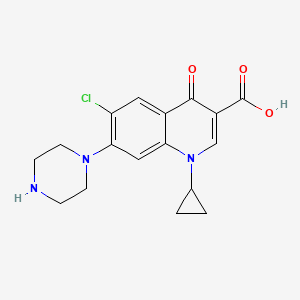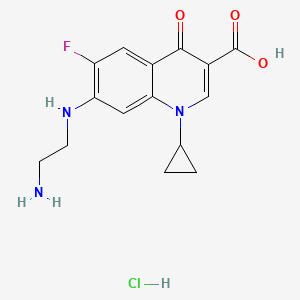
克林霉素棕榈酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate is a complex organic compound that features multiple functional groups, including a chloro group, a pyrrolidine ring, hydroxyl groups, a methylsulfanyl group, and a hexadecanoate ester
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biochemical Studies: The compound’s structure may allow it to interact with biological macromolecules, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties.
作用机制
Target of Action
Clindamycin 3-Palmitate primarily targets the 50S subunit of the bacterial ribosome . The ribosome is a critical component in the protein synthesis machinery of bacteria, playing a pivotal role in the translation of mRNA into proteins .
Mode of Action
Clindamycin 3-Palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the peptide bond formation, thereby disrupting protein synthesis . The disruption of protein synthesis impedes both the assembly of the ribosome and the translation process . As a result, the growth of bacteria is inhibited, making Clindamycin 3-Palmitate a bacteriostatic antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 3-Palmitate is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, Clindamycin 3-Palmitate prevents the formation of peptide bonds, which are essential for the creation of new proteins . This disruption in protein synthesis affects the growth and multiplication of bacteria .
Pharmacokinetics
Pharmacokinetic studies comparing Clindamycin 3-Palmitate with Clindamycin Hydrochloride show that both drugs reach their peak active serum concentrations at the same time . This indicates a rapid hydrolysis of the palmitate to the active Clindamycin . The elimination half-life of Clindamycin is about 2-3 hours in adults and children, and approximately 4 hours in the elderly .
Result of Action
The primary result of Clindamycin 3-Palmitate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Clindamycin 3-Palmitate prevents bacteria from growing and multiplying . This makes it effective in the treatment of serious infections caused by susceptible anaerobic bacteria, as well as susceptible streptococci, staphylococci, and pneumococci .
Action Environment
The action of Clindamycin 3-Palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Clindamycin 3-Palmitate . Additionally, the pH and temperature of the environment can impact the stability of the drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate can be approached through a multi-step synthetic route. The key steps may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxan Ring: This can be achieved through intramolecular cyclization reactions.
Esterification: The final step involves esterification with hexadecanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dechlorinated products.
Substitution: Amino or thiol derivatives.
相似化合物的比较
Similar Compounds
- [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] octadecanoate
- [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dodecanoate
Uniqueness
The uniqueness of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNMHQDCCSXMS-ZXLBCHFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
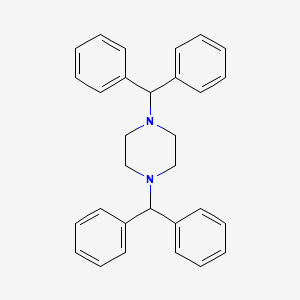
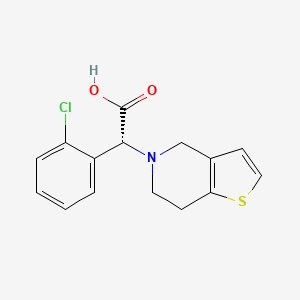
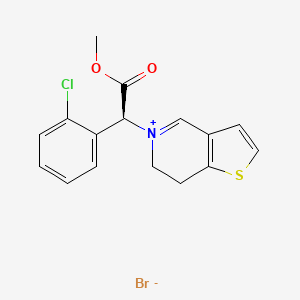

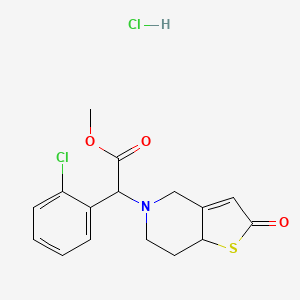

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
